molecular formula C11H15N3 B1274548 [3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine CAS No. 64137-52-6

[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine

Cat. No.: B1274548
CAS No.: 64137-52-6
M. Wt: 189.26 g/mol
InChI Key: VMZCBGQDEWCDBV-UHFFFAOYSA-N
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Description

[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine: is a chemical compound that features a benzimidazole ring attached to a propyl chain, which is further linked to a methylamine group

Scientific Research Applications

Fluorescence Applications

[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine and its derivatives have been researched for their potential in fluorescence applications. Complexes have been synthesized using ligands derived from benzimidazole, demonstrating coordination geometry conducive for fluorescence. The studies involved thorough characterization using methods like NMR, HRMS, and luminescence spectroscopy, indicating the potential of these compounds in fluorescence-related applications (Wei et al., 2006).

Antimicrobial Activity

Compounds with the benzimidazole moiety, closely related to this compound, have demonstrated significant antimicrobial activity. The synthesis of novel compounds featuring the benzimidazole structure has been shown to be effective against various bacterial and fungal strains, underscoring the importance of this moiety in developing new antimicrobial agents (Abd El-Meguid, 2014).

Anticancer Applications

Bis-benzimidazole derivatives, structurally related to this compound, have been synthesized and evaluated for anticancer activity. These studies not only demonstrated notable anticancer activity but also included ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, indicating these compounds' potential as orally active molecules for cancer treatment (Rashid, 2020).

Antihypertensive Activity

Derivatives of benzimidazole have been studied for their antihypertensive properties. Specific synthesized compounds demonstrated potent antihypertensive effects, contributing valuable information to the development of new therapeutic agents in managing hypertension (Sharma et al., 2010).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the biological system they interact with . For example, some benzimidazole derivatives have been found to act as dopants for n-type organic semiconductors .

Future Directions

Benzimidazole derivatives have shown promise in various fields, including organic and printed electronics . They have also been evaluated for their antiproliferative activity on selected human cancer cell lines . These areas could provide future directions for the research and application of “[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine”.

Biochemical Analysis

Biochemical Properties

[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific proteins, influencing their activity and stability. For instance, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate affinity . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior . Additionally, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, highlighting the importance of temporal dynamics in its biochemical analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessment.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, the compound may influence the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels and metabolic flux . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters, influencing its intracellular concentration and activity . Understanding these transport mechanisms is crucial for elucidating the compound’s biochemical properties and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its biochemical properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Propyl Chain: The propyl chain can be introduced through alkylation reactions using appropriate alkyl halides.

    Introduction of Methylamine Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzimidazole ring or the propyl chain, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamine

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZCBGQDEWCDBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389803
Record name [3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64137-52-6
Record name N-Methyl-1H-benzimidazole-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64137-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-(Methylamino)propyl)-1H-benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064137526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(methylamino)propyl]-1H-benzimidazole
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Synthesis routes and methods

Procedure details

A method of preparing 2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-yl methoxyacetate comprises contacting (6-fluoro-2-hydroxy-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid or an activated derivative of (6-fluoro-2-hydroxy-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid with [3-(1H-benzimidazol-2-yl)propyl]methylamine to form N-[3-(1H-benzimidazol-2-yl) propyl]-2-(6-fluoro-2-hydroxy-1-isopropyl-1,2,3 ,4-tetrahydronaphthalen-2-yl)-N-methylacetamide, reducing this to 2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1, 2,3,4-tetrahydronaphthalen-2-ol, and treating the 2-[2-{[3-(1H-benzimidazol-2-yl) propyl]-methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-ol with methoxyacetic acid or an activated derivative of methoxyacetic acid. The invention is particularly applicable to the preparation of mibefradil, (1S,2S)-2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}-ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-yl methoxyacetate, and its dihydrochloride salt. N-[3-(1H-benzimidazol-2yl)propyl]-2-(6-fluoro-2-hydroxy-1-isopropyl-1, 2,3,4-tetrahydronaphthalen-2-yl)-N-methylacetamide is new.

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